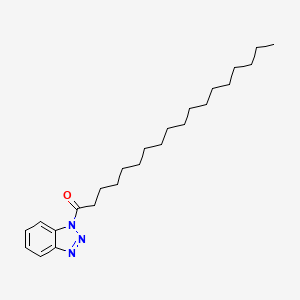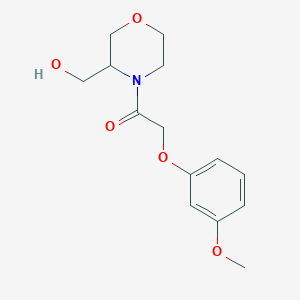![molecular formula C16H11ClF3NO3 B2973829 [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate CAS No. 808106-09-4](/img/structure/B2973829.png)
[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate is a chemical compound that has been of great interest to scientists due to its potential applications in various fields of research. It is a synthetic compound that is used in scientific research to study its mechanism of action and its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate involves its ability to bind to specific proteins and inhibit their function. It has been shown to inhibit the function of several proteins involved in cancer and other diseases, including the bromodomain and extra-terminal (BET) proteins, which are involved in gene transcription.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate depend on the specific proteins it targets. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting specific proteins involved in cancer cell proliferation and survival. It has also been shown to have anti-inflammatory effects by inhibiting the function of specific proteins involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate in lab experiments is its high potency and selectivity for specific proteins. This allows for the study of specific protein functions in cells and tissues. However, one limitation is that it may have off-target effects on other proteins, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate. One direction is the development of new drugs and therapies based on its mechanism of action. Another direction is the study of its effects on specific proteins involved in other diseases, such as neurodegenerative diseases. Additionally, the development of new synthetic methods for [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate and its derivatives can lead to the discovery of new compounds with different biological activities.
Méthodes De Synthèse
The synthesis of [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate involves the reaction between 4-chlorobenzoic acid and 2-amino-2-[2-(trifluoromethyl)anilino]acetic acid. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate in a high yield.
Applications De Recherche Scientifique
[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate has been used in various scientific research applications. It has been studied as a potential inhibitor of protein-protein interactions involved in cancer and other diseases. It has also been used as a tool compound to study the function of specific proteins in cells. In addition, it has been used in the development of new drugs and therapies for various diseases.
Propriétés
IUPAC Name |
[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3NO3/c17-11-7-5-10(6-8-11)15(23)24-9-14(22)21-13-4-2-1-3-12(13)16(18,19)20/h1-8H,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAOJLVMESNORJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)COC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2973746.png)




![3-fluoro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2973756.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2973758.png)
![1-ethyl-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2973759.png)

![1-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2973761.png)



![N-(3-chlorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2973769.png)